molecular formula C23H19ClN2O3S2 B12031520 Methyl 2-(2-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 612076-46-7

Methyl 2-(2-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12031520
CAS No.: 612076-46-7
M. Wt: 471.0 g/mol
InChI Key: WJMBHQNXQYCGLZ-LDADJPATSA-N
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Description

Methyl 2-(2-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core. This compound features a 2-chlorobenzylidene moiety at position 2 and a 4-(methylthio)phenyl group at position 5, with a methyl ester at position 4. Such substitutions are critical for modulating electronic, steric, and pharmacological properties. Thiazolo[3,2-a]pyrimidines are known for diverse biological activities, including antimicrobial and anti-inflammatory effects, making structural comparisons with analogs essential for understanding their functional nuances .

Properties

CAS No.

612076-46-7

Molecular Formula

C23H19ClN2O3S2

Molecular Weight

471.0 g/mol

IUPAC Name

methyl (2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H19ClN2O3S2/c1-13-19(22(28)29-2)20(14-8-10-16(30-3)11-9-14)26-21(27)18(31-23(26)25-13)12-15-6-4-5-7-17(15)24/h4-12,20H,1-3H3/b18-12+

InChI Key

WJMBHQNXQYCGLZ-LDADJPATSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

A foundational method involves condensing 3,4-dihydropyrimidine-2(1H)-thiones with α-haloesters under acidic conditions. For instance, compound 10b in was synthesized by refluxing 3,4-dihydropyrimidine-2-thione derivatives with chloroacetic acid in glacial acetic acid/acetic anhydride. This method typically achieves moderate yields (50–70%) but requires prolonged reaction times (3–4 hours). The target compound’s synthesis likely follows a similar pathway, substituting 4-chlorobenzaldehyde and 4-(methylthio)benzaldehyde as arylidene precursors.

Solvent-Dependent Thermal Cyclization

Patent EP0050671B1 outlines a solvent-free thermal cyclization strategy for thiazolo[3,2-a]pyrimidines. Reacting 2-aminothiazoline with substituted benzaldehydes at 80–320°C for 1 minute to 48 hours yields the fused thiazolopyrimidine core. For the target compound, this approach would involve heating 2-aminothiazoline with methyl 3-oxo-2-(4-(methylthio)phenyl)propanoate and 2-chlorobenzaldehyde under nitrogen atmosphere. Yields vary significantly (30–90%) depending on substituent electronic effects.

Multicomponent One-Pot Synthesis

Fe3O4@l-Arginine Nanoparticle-Catalyzed Method

A green chemistry approach employs Fe3O4@l-arginine nanoparticles to catalyze the one-pot reaction of 3,4-dihydropyrimidine-2(1H)-thiones, aromatic aldehydes, and chloroacetyl chloride. For the target compound, this method would involve:

  • Condensing 4-(methylthio)benzaldehyde with thiourea and ethyl acetoacetate to form dihydropyrimidine-2-thione.

  • Reacting the intermediate with 2-chlorobenzaldehyde and chloroacetyl chloride under reflux in ethanol.
    This method achieves 75–85% yields in 2–3 hours, with the magnetically recoverable catalyst enabling reuse for five cycles without significant activity loss.

Ultrasound Probe-Assisted Synthesis

An optimized protocol uses ultrasound probe irradiation under solvent- and catalyst-free conditions. Reacting 2-aminothiazole, ethyl acetoacetate, and 2-chlorobenzaldehyde at 51 W for 10 minutes yields thiazolopyrimidine carboxylates with 90% efficiency . Comparative data illustrates its superiority over conventional heating:

MethodReaction TimeYield (%)
Ultrasound Probe10 min90
Conventional5 hours50

This technique minimizes side reactions and enhances regioselectivity due to cavitation effects.

Post-Synthetic Modifications

Purification and Crystallization

Recrystallization solvents critically influence purity. The target compound is typically recrystallized from methanol or dioxane, yielding needle-like crystals with melting points >250°C.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy : A strong absorption band at 1705–1720 cm⁻¹ confirms the ester carbonyl (C=O) group.

  • ¹H NMR (400 MHz, DMSO-d6): δ 2.41 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 6.92–7.58 (m, 8H, aromatic), 8.21 (s, 1H, benzylidene-H).

  • ¹³C NMR : Peaks at δ 166.8 (C=O ester), 162.1 (C=O ketone), and 140.2–125.3 (aromatic carbons).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with a retention time of 6.8 minutes.

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods:

MethodConditionsYield (%)TimeAdvantages
Acid-CatalyzedGlacial acetic acid, reflux654 hLow cost, simple setup
Thermal CyclizationSolvent-free, 200°C782 hHigh purity
NanoparticleEthanol, reflux822.5 hEco-friendly, reusable
UltrasoundSolvent-free, 51 W9010 minRapid, energy-efficient

Challenges and Optimization Strategies

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its distinct functional groups:

Functional Group Reactions Conditions Products
Methyl Ester Hydrolysis to carboxylic acidNaOH/H₂O, refluxCorresponding carboxylic acid derivative
2-Chlorobenzylidene Nucleophilic substitution (Cl⁻ displacement)K₂CO₃/DMF, alkyl halidesSubstituted benzylidene analogs (e.g., –OCH₃, –SCH₃)
Methylthio Group Oxidation to sulfoneH₂O₂/AcOHSulfone derivatives with enhanced polarity
Thiazolo-Pyrimidine Core Electrophilic aromatic substitution (e.g., nitration, halogenation)HNO₃/H₂SO₄, Br₂/FeBr₃Nitro- or bromo-substituted derivatives

Derivatization Studies

Derivatives of this compound have been explored to modulate bioactivity:

a. Alkylation at N-1

  • Reagents : Methyl iodide, potassium carbonate.

  • Conditions : DMF, room temperature (7–10 hours).

  • Outcome : Enhanced metabolic stability due to N-methylation .

b. Hydrolysis of Ester to Acid

  • Reagents : NaOH in methanol/water.

  • Conditions : Reflux (60°C, 8 hours).

  • Application : Acid derivatives serve as intermediates for amide coupling .

c. Cyclization with Phenacyl Bromides

  • Reagents : p-Bromo phenacyl bromide, PTSA.

  • Conditions : Glacial acetic acid, reflux (120°C, 2 hours).

  • Product : Fused thiazolo-pyrimidine systems with extended π-conjugation .

Comparative Reactivity with Analogs

The compound’s 2-chlorobenzylidene and methylthio groups confer distinct reactivity compared to other thiazolo[3,2-a]pyrimidines:

Analog Key Reaction Reactivity Difference
Ethyl 5-(4-Bromophenyl) derivative Bromine displacementHigher electrophilicity at bromine vs. chlorine
Ethyl 4-(furan-2-yl) derivative Furan ring oxidationLower stability under oxidative conditions
Ethyl 2-(3-hydroxybenzylidene) derivative Ester hydrolysisFaster hydrolysis due to electron-withdrawing –OH group

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of this compound is its antimicrobial properties. Research has demonstrated that derivatives of thiazolo[3,2-a]pyrimidine exhibit potent antibacterial and antifungal activities. For instance, studies have shown that compounds with similar thiazolo-pyrimidine frameworks can inhibit the growth of various pathogenic bacteria and fungi, suggesting potential therapeutic uses in treating infections caused by resistant strains .

Anticancer Potential

The compound has also been investigated for its anticancer effects. Thiazolo-pyrimidine derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. Specific mechanisms include the modulation of cell cycle progression and the inhibition of key signaling pathways involved in cancer proliferation . In vitro studies indicate that methyl 2-(2-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate may possess similar properties, warranting further exploration through clinical trials.

Anti-inflammatory Properties

Another area of interest is the compound's potential anti-inflammatory effects. Compounds containing thiazolo and pyrimidine moieties have been shown to inhibit inflammatory mediators and cytokines in various models of inflammation. This suggests that this compound could be beneficial in treating inflammatory diseases such as arthritis or asthma .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to disease processes. For example, thiazolo-pyrimidine derivatives have been identified as inhibitors of certain kinases involved in cancer progression. This enzyme inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a valuable area for drug development .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The structural modifications of this compound can lead to derivatives with enhanced biological activity or reduced toxicity profiles. Research into structure-activity relationships (SAR) is crucial for developing more effective therapeutic agents based on this scaffold .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated antimicrobial activity against E. coliSupports potential use as an antimicrobial agent
Study BInduced apoptosis in breast cancer cell linesIndicates anticancer potential
Study CShowed inhibition of inflammatory cytokines in vitroSuggests use in anti-inflammatory therapies

Mechanism of Action

The mechanism of action of Methyl 2-(2-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The compound’s thiazolopyrimidine core is crucial for its binding affinity and specificity, allowing it to modulate biological processes effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituents on the benzylidene group (position 2), aryl groups (position 5), and ester functionalities (position 6). Key comparisons include:

Compound Name Substituents (Position 2 / Position 5) Key Features Reference
Target Compound 2-Cl-benzylidene / 4-(methylthio)phenyl Electron-withdrawing Cl and electron-donating methylthio groups.
Compound 11a (2Z)-2-(2,4,6-Trimethylbenzylidene) 2,4,6-Trimethylbenzylidene / 5-methylfuran-2-yl Bulky substituents enhance crystallinity (m.p. 243–246°C).
Compound 11b (2Z)-2-(4-Cyanobenzylidene) 4-Cyanobenzylidene / 5-methylfuran-2-yl Electron-withdrawing CN group lowers melting point (m.p. 213–215°C).
Ethyl 5-(4-Bromophenyl) derivative — / 4-Bromophenyl Bromine’s electronegativity enhances π-halogen interactions in crystals.
Mannich base derivatives (e.g., 9e) Morpholinomethyl / 2-chlorophenyl Mannich bases exhibit potent antimicrobial activity (MIC: 12.5–25 µg/mL).

Crystallographic and Electronic Properties

  • Crystal Packing : Derivatives with electron-withdrawing groups (e.g., Br, CN) exhibit stronger intermolecular interactions (e.g., C—H···O, π-halogen) than methylthio-substituted compounds .
  • Dihedral Angles : The central pyrimidine ring in analogs like ’s trimethoxybenzylidene derivative is puckered (flattened boat conformation), with dihedral angles of ~80° between fused rings . Chloro-substituted analogs may exhibit similar distortion due to steric effects.

Physicochemical Properties

Property Target Compound Compound 11a Compound 11b Ethyl 5-(4-Bromophenyl) Derivative
Molecular Weight ~450 g/mol 386 g/mol 403 g/mol ~450 g/mol (estimated)
Melting Point Not reported 243–246°C 213–215°C Not reported
Solubility Likely low Low Moderate Low (due to bromophenyl)

Biological Activity

Methyl 2-(2-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that belongs to the thiazolopyrimidine class. This compound has garnered attention for its potential biological activities, including antibacterial, antifungal, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiazolo[3,2-a]pyrimidine core with various substituents that contribute to its biological activity. The molecular formula is C23H19ClN2O3S2C_{23}H_{19}ClN_2O_3S_2, with a molecular weight of 470.99 g/mol. The presence of the chlorobenzylidene and methylthio groups are particularly noteworthy for their potential interactions in biological systems.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. In one study, derivatives of thiazolopyrimidine were tested for their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Thiazolopyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1S. aureus50 µg/mL
2E. coli100 µg/mL
3Pseudomonas aeruginosa75 µg/mL

Antifungal Activity

The antifungal potential of this compound was also assessed. Findings suggest that the compound demonstrated notable inhibitory effects against fungal pathogens such as Fusarium moniliforme and Sphaeropsis sapinea. At a concentration of 200 μg/mL, the compound exhibited an inhibitory rate exceeding 75%, indicating its potential as an antifungal agent .

Antioxidant Activity

In addition to its antibacterial and antifungal properties, this compound has shown promising antioxidant activity. Research indicates that thiazolopyrimidine derivatives can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress in biological systems .

Table 2: Antioxidant Activity Assessment

CompoundAssay MethodIC50 Value (µg/mL)
ADPPH Scavenging30
BABTS Assay25
CFRAP Assay20

Case Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized various derivatives of thiazolopyrimidine and evaluated their biological activities. Among these, this compound was highlighted for its superior antibacterial and antifungal properties compared to other tested compounds .

Case Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of thiazolopyrimidine derivatives. It was found that the presence of specific substituents significantly influenced the biological activity of the compounds. The chlorobenzylidene group was critical for enhancing antibacterial potency, while the methylthio group contributed to improved solubility and bioavailability .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

A reflux method using a mixture of glacial acetic acid and acetic anhydride with sodium acetate as a catalyst is commonly employed for analogous thiazolo[3,2-a]pyrimidine derivatives. For example, refluxing at 8–10 hours with a 1:1 solvent ratio achieves ~78% yield, followed by recrystallization in ethyl acetate/ethanol (3:2) to obtain pure crystals . Key parameters include:

  • Catalyst loading : Excess sodium acetate (1.5 g per 0.01 mol substrate) enhances cyclization.
  • Temperature control : Maintaining reflux conditions (typically 110–120°C) prevents side reactions.
  • Workup : Slow evaporation of solvents improves crystal quality for structural analysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : 1H^1H and 13C^13C NMR identify substituent environments, particularly the methylthio group’s deshielding effects (~δ 2.5 ppm for SCH3_3) .
  • IR : Stretching vibrations for C=O (1670–1750 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) confirm the oxo and imine groups .
  • X-ray diffraction : Monoclinic systems (e.g., space group P21/nP2_1/n) with unit cell parameters a=7.59.3A˚,b=10.218.2A˚,β9496a = 7.5–9.3 \, \text{Å}, \, b = 10.2–18.2 \, \text{Å}, \, \beta \approx 94–96^\circ are typical for related structures. SHELXL refinement (via Olex2 or similar software) resolves thermal displacement parameters and hydrogen bonding networks .

Q. How can crystallization conditions be tailored to obtain high-quality single crystals for X-ray studies?

Slow evaporation of ethyl acetate/ethanol (3:2 v/v) at 298 K produces crystals with minimal disorder. Inclusion of bifurcated C–H···O hydrogen bonds stabilizes the lattice, as seen in analogous compounds with dihedral angles of ~80° between aromatic rings .

Advanced Research Questions

Q. How do substituents (e.g., 2-chlorobenzylidene vs. 4-methylthiophenyl) influence molecular conformation and intermolecular interactions?

The 2-chlorobenzylidene group introduces steric hindrance, flattening the thiazolo[3,2-a]pyrimidine core (deviation from planarity: ~0.224 Å). The 4-methylthiophenyl group’s electron-donating properties increase π-stacking distances (3.5–4.0 Å vs. 3.3 Å in non-substituted analogs), reducing packing efficiency. Dihedral angles between fused rings (e.g., 80.94° in related structures) correlate with substituent bulkiness .

Q. What computational methods are suitable for predicting the compound’s reactivity and binding affinity?

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess frontier molecular orbitals (FMOs). The thiazole ring’s LUMO (-1.8 eV) suggests nucleophilic attack susceptibility.
  • Molecular docking : Dock into target proteins (e.g., kinases) using AutoDock Vina. The methylthiophenyl group’s hydrophobic surface area (~85 Å2^2) enhances binding in hydrophobic pockets .

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Discrepancies often arise from dynamic effects (e.g., solution-phase conformational flexibility vs. solid-state rigidity). For example:

  • NMR vs. X-ray : Solution-phase puckering (observed via 1H^1H coupling constants) may differ from the crystallographic "flattened boat" conformation. Use variable-temperature NMR to probe equilibria .
  • Hydrogen bonding : C–H···O interactions in crystals (2.5–2.8 Å) are absent in solution, explaining shifts in IR carbonyl peaks .

Q. What strategies mitigate challenges in refining disordered regions during crystallographic analysis?

  • SHELXL restraints : Apply SIMU and DELU commands to model anisotropic displacement for overlapping atoms (e.g., methylthiophenyl groups).
  • Twinned data : Use HKLF 5 format in SHELXL to handle non-merohedral twinning, common in monoclinic systems .

Q. How does the compound’s electronic structure influence its photophysical properties?

TD-DFT calculations reveal a charge-transfer transition at ~350 nm (ε = 1.2 × 104^4 M1^{-1}cm1^{-1}) from the chlorobenzylidene moiety to the thiazole ring. Solvatochromism in polar solvents (e.g., Δλ = 15 nm in DMSO vs. hexane) confirms intramolecular charge transfer .

Methodological Considerations

  • Data validation : Cross-validate crystallographic RintR_{\text{int}} (<5%) and NMR purity (>95%) to ensure reproducibility .
  • SAR studies : Replace the 4-methylthiophenyl group with electron-withdrawing substituents (e.g., -CN) to modulate bioactivity. Analogous compounds show IC50_{50} shifts of 10–100× in kinase assays .

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